2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a molecular formula of C9H13N3O It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a butyl-substituted β-enaminone with an appropriate nitrile source under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrrole derivatives .
Scientific Research Applications
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile)
Uniqueness
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-2-butyl-3-hydroxy-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c1-2-3-4-7-8(13)6(5-10)9(11)12-7/h7,13H,2-4H2,1H3,(H2,11,12) |
InChI Key |
SLEZJNHMFVGWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
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